

Synthesis of 5-Bromo-2-methoxy-3-nitropyridine: An Application Note and Protocol

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-nitropyridine

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This document provides a detailed laboratory-scale synthesis procedure for **5-Bromo-2-methoxy-3-nitropyridine**, a key intermediate in the development of various pharmaceutical compounds.^{[1][2]} The protocol is based on the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide.

Reaction Principle

The synthesis of **5-Bromo-2-methoxy-3-nitropyridine** is achieved through the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol. In this S_NAr (Nucleophilic Aromatic Substitution) reaction, the methoxide ion acts as a nucleophile, displacing the chloride at the C-2 position of the pyridine ring. The electron-withdrawing nitro group at the C-3 position facilitates this substitution.

Experimental Protocol

This protocol outlines a common and effective method for the laboratory-scale synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.^[3]

Materials:

- 5-Bromo-2-chloro-3-nitropyridine

- Sodium methoxide (25% w/w in methanol) or solid sodium metal
- Methanol
- Deionized water
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum filtration apparatus
- Infrared lamp or vacuum oven for drying

Procedure:

- Preparation of Sodium Methoxide Solution (if starting from sodium metal): In a flask cooled in an ice bath, carefully add sodium metal in batches to methanol with stirring. Allow the mixture to warm to room temperature and continue stirring until all the sodium has dissolved completely.^[3]
- Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-2-chloro-3-nitropyridine in methanol. Cool the suspension to 0 °C using an ice bath.^[3]

- Addition of Sodium Methoxide: To the cooled and stirred suspension, add the sodium methoxide solution dropwise over a period of approximately 10 minutes, ensuring the temperature remains at 0 °C.[3]
- Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, allow the mixture to warm to room temperature and continue stirring for an additional 16-18 hours.[3]
- Work-up:
 - Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.[3]
 - Pour the concentrated mixture into a beaker containing ice water to precipitate the product.[3]
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration using a Büchner funnel.[3]
 - Wash the filtered solid with cold deionized water.[3]
- Drying: Dry the purified product under vacuum or using an infrared lamp to obtain **5-bromo-2-methoxy-3-nitropyridine** as a pale yellow solid.[3]

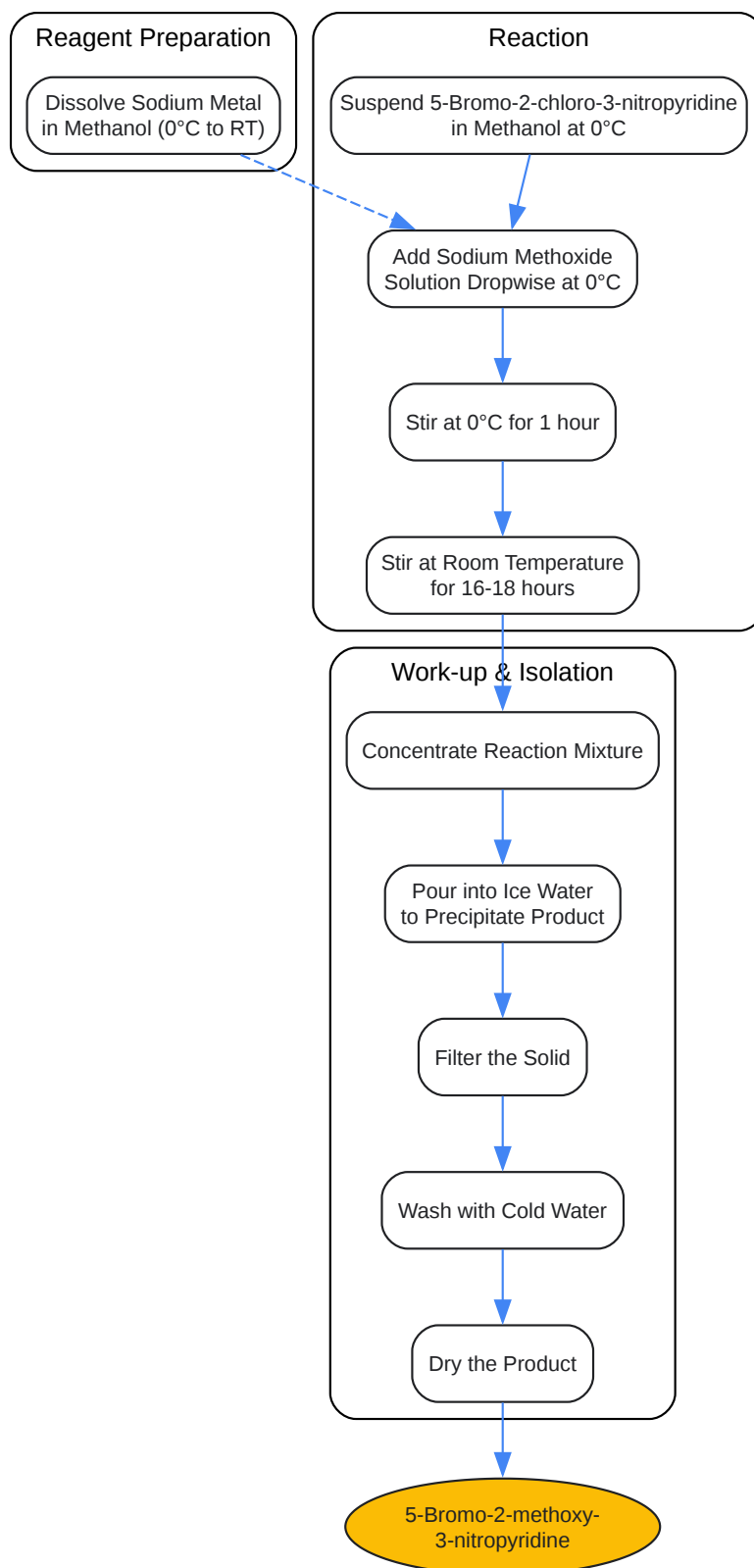
Data Presentation

The following table summarizes the quantitative data for a typical synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.

Parameter	Value	Reference
Starting Material	5-Bromo-2-chloro-3-nitropyridine	[3]
Molar Mass of Starting Material	237.44 g/mol	
Reagent	Sodium Methoxide (25% w/w in Methanol)	[3]
Molar Mass of Sodium Methoxide	54.02 g/mol	
Product	5-Bromo-2-methoxy-3-nitropyridine	[3]
Molar Mass of Product	233.02 g/mol	[3]
Typical Yield	98%	[3]
Appearance	Pale yellow solid	[3]
Mass Spectrum (ESI, positive ion mode)	m/z: 233.0 [M + H] ⁺	[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.



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Caption: Workflow for the synthesis of **5-Bromo-2-methoxy-3-nitropyridine**.

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